molecular formula C12H11F2NO B13588788 N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide

N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide

Katalognummer: B13588788
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: XBQMODFOICTVGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide is a novel compound that has gained attention in the scientific community due to its unique structural features and potential applications. This compound consists of a benzamide moiety attached to a difluorospiro[2.2]pentane ring system, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol followed by further chemical modifications . The reaction conditions for this process include the use of fluorinating agents and specific catalysts to achieve the desired difluorinated product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the scalable and diastereoselective synthetic approach to 4,4-difluorospiro[2.2]pentan-1-yl derivatives suggests potential for large-scale production . The process involves optimizing reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzamide moiety.

    Substitution: The difluorospiro[2.2]pentane ring system allows for substitution reactions, where fluorine atoms can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of N-{2,2-difluorospiro[2

Wissenschaftliche Forschungsanwendungen

N-{2,2-difluorospiro[2

Wirkmechanismus

The mechanism of action of N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The difluorospiro[2.2]pentane ring system imparts unique electronic properties that influence its binding affinity and reactivity. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide stands out due to its difluorinated spiro[2.2]pentane ring, which imparts unique chemical and physical properties. This structural feature enhances its stability, reactivity, and potential for diverse applications compared to non-fluorinated analogs.

Eigenschaften

Molekularformel

C12H11F2NO

Molekulargewicht

223.22 g/mol

IUPAC-Name

N-(2,2-difluorospiro[2.2]pentan-1-yl)benzamide

InChI

InChI=1S/C12H11F2NO/c13-12(14)10(11(12)6-7-11)15-9(16)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,15,16)

InChI-Schlüssel

XBQMODFOICTVGC-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C(C2(F)F)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.